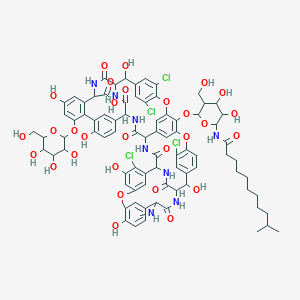

Kibdelin C1

Description

Properties

CAS No. |

103549-47-9 |

|---|---|

Molecular Formula |

C83H88Cl4N8O29 |

Molecular Weight |

1803.4 g/mol |

IUPAC Name |

5,15,32,65-tetrachloro-64-[4,5-dihydroxy-3-(hydroxymethyl)-6-(10-methylundecanoylamino)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C83H88Cl4N8O29/c1-31(2)10-8-6-4-5-7-9-11-55(102)89-80-70(108)67(105)42(29-96)82(124-80)123-73-52-23-35-24-53(73)120-72-44(85)20-36(21-45(72)86)66(104)64-79(115)93-62(81(116)117)40-25-37(98)26-51(121-83-71(109)69(107)68(106)54(30-97)122-83)56(40)39-18-32(12-15-46(39)99)59(75(111)95-64)90-76(112)60(35)91-77(113)61-41-27-38(28-48(101)57(41)87)118-50-22-33(13-16-47(50)100)58(88-3)74(110)94-63(78(114)92-61)65(103)34-14-17-49(119-52)43(84)19-34/h12-28,31,42,54,58-71,80,82-83,88,96-101,103-109H,4-11,29-30H2,1-3H3,(H,89,102)(H,90,112)(H,91,113)(H,92,114)(H,93,115)(H,94,110)(H,95,111)(H,116,117) |

InChI Key |

KVTBZHRLYBPWNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |

Synonyms |

kibdelin C1 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Landscape of Kibdelin C1: A Technical Guide to Procyanidin C1

A Note on Nomenclature: The term "Kibdelin C1" does not correspond to a widely recognized compound in scientific literature. It is highly probable that this query refers to Procyanidin C1 (PCC1) , a well-researched polyphenolic compound. This guide will proceed under the assumption that "this compound" is synonymous with Procyanidin C1 and will detail its chemical structure, biological activities, and associated experimental methodologies.

Core Chemical Identity of Procyanidin C1

Procyanidin C1 is a B-type proanthocyanidin, specifically a trimer composed of three (-)-epicatechin units. These units are linked by (4β→8) bonds. Found naturally in various plants, including grapes, apples, and cinnamon, PCC1 is a subject of growing interest for its potential therapeutic applications.

Chemical Structure and Properties

The fundamental structure of Procyanidin C1 is characterized by its three interconnected flavan-3-ol monomers. This composition dictates its physicochemical properties and biological functions.

Table 1: Physicochemical Properties of Procyanidin C1

| Property | Value | Source |

| Molecular Formula | C₄₅H₃₈O₁₈ | PubChem |

| Molecular Weight | 866.8 g/mol | PubChem |

| IUPAC Name | (2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | PubChem |

| CAS Number | 37064-30-5 | PubChem |

| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (approx. 30 mg/ml). Soluble in PBS (pH 7.2) at approximately 10 mg/ml. | Cayman Chemical |

Biological Activity and Quantitative Data

Procyanidin C1 exhibits a range of biological activities, with a significant focus in recent research on its senotherapeutic potential—the ability to selectively target and eliminate senescent cells.

Table 2: Quantitative Biological Data for Procyanidin C1

| Parameter | Cell Line/Model | Concentration/Dosage | Observed Effect | Reference |

| Senolytic Activity | Human primary stromal cells | Starts at 50 µM | Selective killing of senescent cells. | Nature Metabolism |

| Cytotoxicity | Human primary stromal cells | No significant toxicity to non-senescent cells up to 200 µM. Toxic to non-senescent cells at ≥ 600 µM. | Demonstrates a therapeutic window for senolytic activity. | Nature Metabolism |

| Apoptosis Induction | Human primary stromal cells | Not specified | Apoptotic effects observed within 12 hours, plateauing at 24 hours. | Nature Metabolism |

| Cell Viability | Human nucleus pulposus (NP) cells | 10, 20, and 40 µM | High cell viability maintained. | Journal of Translational Medicine |

| In Vivo Senolytic Efficacy | Mice with senescent mouse embryonic fibroblast injection | 20 mg/kg; i.p.; for 7 days | Demonstrates in vivo senolytic activity. | MedChemExpress |

| Lifespan Extension | Old mice | 20 mg/kg; p.o.; for 3 days | Increased lifespan. | MedChemExpress |

Key Signaling Pathways Modulated by Procyanidin C1

Procyanidin C1 exerts its biological effects through the modulation of several key signaling pathways, particularly those involved in cellular senescence, apoptosis, and mitochondrial homeostasis.

SIRT3/FOXO3-Mediated Mitochondrial Dynamics

PCC1 has been shown to activate the SIRT3/FOXO3 signaling pathway, which plays a crucial role in maintaining mitochondrial health and function.[1][2] This pathway is integral to the protective effects of PCC1 against cellular stress.

Caption: Procyanidin C1 activation of the SIRT3/FOXO3 signaling pathway.

Induction of Apoptosis in Senescent Cells

At higher concentrations, PCC1 selectively induces apoptosis in senescent cells. This process is mediated by the upregulation of pro-apoptotic factors and involves key signaling kinases.

Caption: Signaling pathways involved in PCC1-induced apoptosis of senescent cells.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the biological activity of Procyanidin C1. These should be adapted based on specific cell types and experimental conditions.

Cell Viability Assessment (CCK-8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of Procyanidin C1 on cell viability.

Workflow for CCK-8 Assay

Caption: Workflow for assessing cell viability using the CCK-8 assay.

Detailed Steps:

-

Cell Seeding: Seed a 96-well plate with a cell suspension at a density of approximately 5,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Procyanidin C1 in culture medium and add 10 µL to the respective wells. Include vehicle-only wells as a control.

-

Incubation with Compound: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.

Apoptosis Detection (Annexin V and Propidium Iodide Staining)

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by Procyanidin C1.

Workflow for Apoptosis Assay

Caption: Workflow for detecting apoptosis via Annexin V and PI staining.

Detailed Steps:

-

Cell Treatment: Culture cells to the desired confluency and treat with Procyanidin C1 for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. The analysis will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

- 1. Procyanidin C1 ameliorates acidic pH stress induced nucleus pulposus degeneration through SIRT3/FOXO3-mediated mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Procyanidin C1 ameliorates acidic pH stress induced nucleus pulposus degeneration through SIRT3/FOXO3-mediated mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Kibdelomycin: A Technical Guide to its Discovery, Natural Source, and Biological Activity

A Novel Antibacterial Agent from the Genus Kibdelosporangium

This technical guide provides an in-depth overview of the discovery, natural source, and biological characterization of kibdelomycin, a potent natural product antibiotic. This document is intended for researchers, scientists, and drug development professionals. It is highly probable that "Kibdelin C1," the initial topic of inquiry, is a synonym or a related compound to kibdelomycin, as a thorough search of scientific literature yielded no results for "this compound" but substantial information on kibdelomycin, a metabolite of the genus Kibdelosporangium.

Discovery and Natural Source

Kibdelomycin was discovered through a chemical-genetic profiling strategy using a Staphylococcus aureus fitness test.[1][2][3] This novel antibiotic is a natural product produced by a member of the genus Kibdelosporangium, an actinomycete bacterium.[1][2] The producing strain, initially designated MA7385, was isolated from a soil sample collected in the forest of Pama on the plateau of Bangui in the Central African Republic.[1] This strain has since been formally named Kibdelosporangium banguiense.[4]

Quantitative Biological Data

Kibdelomycin exhibits a broad spectrum of activity against Gram-positive bacteria and is also effective against the Gram-negative nonfermenter Acinetobacter baumannii.[4][5] It demonstrates potent inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE).[1][2][4]

Table 1: Minimum Inhibitory Concentrations (MICs) of Kibdelomycin Against Various Bacterial Strains

| Bacterial Species | Strain Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Wild-type | 2 | [1] |

| Staphylococcus aureus | MRSA | 0.5 | [1] |

| Streptococcus pneumoniae | - | 1 | [1] |

| Enterococcus faecalis | - | 2 | [1] |

| Haemophilus influenzae | - | 2 | [1] |

| Acinetobacter baumannii | Clinical Strains (MIC90) | 0.125 | [4][5][6] |

| Clostridium difficile | - | 0.125 | [3] |

Table 2: 50% Inhibitory Concentrations (IC50) of Kibdelomycin Against Bacterial Topoisomerases

| Enzyme | Bacterial Source | IC50 (nM) | Reference |

| DNA Gyrase (Supercoiling) | Escherichia coli | 60 | [1][4] |

| DNA Gyrase (Supercoiling) | Staphylococcus aureus | 9 | [4] |

| Topoisomerase IV (Decatenation) | Escherichia coli | 29,000 | [4] |

| Topoisomerase IV (Decatenation) | Staphylococcus aureus | 500 | [4] |

| DNA Gyrase B (ATPase) | Escherichia coli | 11 | [4] |

| Topoisomerase IV (ParE ATPase) | Escherichia coli | 900 | [4] |

Experimental Protocols

Fermentation of Kibdelosporangium banguiense

A seed culture of Kibdelosporangium banguiense is prepared by inoculating a suitable medium (e.g., tryptic soy broth) and incubating for 2-3 days. The production culture is then initiated by transferring the seed culture to a larger volume of production medium and fermenting for several days under controlled conditions (e.g., temperature, pH, aeration).

Isolation and Purification of Kibdelomycin

The fermentation broth is harvested and the mycelia are separated from the supernatant. The supernatant is extracted with an organic solvent such as ethyl acetate. The organic extract is concentrated and subjected to a series of chromatographic separations, which may include silica gel chromatography, size-exclusion chromatography, and preparative high-performance liquid chromatography (HPLC) to yield pure kibdelomycin.

Structure Elucidation

The chemical structure of kibdelomycin is determined using a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. One- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are employed to elucidate the connectivity and stereochemistry of the molecule. The final structure is often confirmed by X-ray crystallography of the compound or a derivative.[7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of kibdelomycin against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A serial dilution of kibdelomycin is prepared in a 96-well microtiter plate with a standardized bacterial inoculum. The plates are incubated, and the MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Topoisomerase Inhibition Assays

The inhibitory activity of kibdelomycin against DNA gyrase and topoisomerase IV is assessed using in vitro enzyme assays. For DNA gyrase supercoiling assays, relaxed plasmid DNA is incubated with the enzyme in the presence of various concentrations of kibdelomycin. The reaction products are then analyzed by agarose gel electrophoresis to determine the extent of supercoiling. Similarly, topoisomerase IV decatenation assays measure the ability of the enzyme to separate catenated DNA networks in the presence of the inhibitor. ATPase activity assays are performed to measure the inhibition of the ATP hydrolysis activity of the GyrB and ParE subunits.

Visualizations

Signaling Pathway: Mechanism of Action of Kibdelomycin

Caption: Mechanism of action of kibdelomycin via inhibition of bacterial type II topoisomerases.

Experimental Workflow: Isolation and Characterization of Kibdelomycin

Caption: General experimental workflow for the isolation and characterization of kibdelomycin.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of kibdelomycin, a potent new class of bacterial type II topoisomerase inhibitor by chemical-genetic profiling in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kibdelomycin Is a Bactericidal Broad-Spectrum Aerobic Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kibdelomycin is a bactericidal broad-spectrum aerobic antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Synthesis of Kibdelomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures of kibdelomycin bound to Staphylococcus aureus GyrB and ParE showed a novel U-shaped binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Procyanidin C1: A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for "Kibdelin C1" did not yield significant results for a compound with that specific name. However, due to the similarity in nomenclature and the context of the user's request for a technical guide for researchers, this document focuses on Procyanidin C1 , a well-researched natural compound with significant biological activities. It is possible that "this compound" is a trivial or less common name for Procyanidin C1 or a closely related molecule.

Core Physical and Chemical Properties

Procyanidin C1 is a flavan-3-ol, a type of flavonoid, and is a trimer composed of three (−)-epicatechin units. It is naturally found in various plant sources, including grape seeds, apples, cinnamon, and cocoa.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₄₅H₃₈O₁₈ | N/A |

| Molecular Weight | 866.77 g/mol | N/A |

| CAS Number | 37064-30-5 | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL). Soluble in PBS (pH 7.2) at approximately 10 mg/mL. | N/A |

| UV max (in Methanol) | 281 nm | N/A |

Experimental Protocols

Isolation and Purification of Procyanidin C1

A common method for the isolation and purification of Procyanidin C1 from plant material, such as grape seeds, involves a multi-step chromatographic process.

Methodology:

-

Extraction:

-

The plant material (e.g., ground grape seeds) is first defatted using a non-polar solvent like hexane.

-

The defatted material is then extracted with a mixture of acetone and water (e.g., 70:30 v/v) to isolate the phenolic compounds, including procyanidins.

-

The acetone is removed under reduced pressure, and the aqueous extract is lyophilized.

-

-

Fractionation by Column Chromatography:

-

The crude extract is redissolved in a minimal amount of solvent and loaded onto a Sephadex LH-20 column.

-

The column is first eluted with a solvent like methanol-water to remove monomeric flavonoids.

-

A gradient of increasing acetone concentration in water is then used to elute oligomeric procyanidins, including the trimeric fraction containing Procyanidin C1.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The trimer-rich fraction from the Sephadex LH-20 column is further purified using preparative reversed-phase HPLC (RP-HPLC).

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient elution is employed, commonly with a mixture of (A) water with a small percentage of acid (e.g., 0.1% formic acid) and (B) acetonitrile or methanol. The gradient is programmed to increase the proportion of solvent B over time to effectively separate the different procyanidin trimers.

-

Detection: The eluting compounds are monitored using a UV detector at a wavelength of 280 nm.

-

Fractions corresponding to the peak of Procyanidin C1 are collected.

-

-

Purity Assessment:

-

The purity of the isolated Procyanidin C1 is confirmed by analytical HPLC.

-

Structural Characterization

Methodology:

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the mass determination of Procyanidin C1.

-

The analysis is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed at m/z 865.

-

High-resolution mass spectrometry can be used to confirm the elemental composition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are essential for the complete structural elucidation of Procyanidin C1.

-

Spectra are typically recorded in deuterated solvents such as methanol-d₄ or acetone-d₆.

-

2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all proton and carbon signals and to confirm the connectivity between the epicatechin units.

-

Biological Activities and Signaling Pathways

Procyanidin C1 exhibits a range of biological activities, including antioxidant, anti-inflammatory, and senolytic effects.

Senolytic Activity and Apoptosis Induction

Procyanidin C1 has been identified as a senolytic agent, meaning it can selectively induce apoptosis (programmed cell death) in senescent cells. This has significant implications for age-related diseases.

Signaling Pathway:

The senolytic activity of Procyanidin C1 is mediated through the intrinsic apoptosis pathway, which involves the B-cell lymphoma 2 (Bcl-2) family of proteins.

Caption: Procyanidin C1 induces apoptosis in senescent cells by inhibiting Bcl-2 and promoting Bax.

Antioxidant Activity and the Nrf2/HO-1 Pathway

Procyanidin C1 is a potent antioxidant. One of its key mechanisms of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes like Heme oxygenase-1 (HO-1).

Signaling Pathway:

Caption: Procyanidin C1 activates the Nrf2 pathway, leading to antioxidant enzyme production.

Experimental Workflow Overview

The following diagram outlines a general workflow for the study of Procyanidin C1, from isolation to biological activity assessment.

Caption: General workflow for the isolation, characterization, and bioactivity testing of Procyanidin C1.

Preliminary Insights into the Mechanism of Action of Kibdelin C1: A Technical Overview

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the mechanism of action of Kibdelin C1, a glycopeptide antibiotic. Due to the limited availability of recent, in-depth research on this specific compound, this document synthesizes foundational data from its initial discovery and the well-established mechanisms of the broader glycopeptide antibiotic class.

Executive Summary

This compound is a member of the kibdelin complex, a group of glycopeptide antibiotics isolated from the fermentation broth of Kibdelosporangium aridum. Preliminary studies indicate that its antibacterial activity is directed against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action of this compound is presumed to be consistent with that of other glycopeptide antibiotics, primarily involving the inhibition of bacterial cell wall synthesis. This is achieved through specific binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall integrity.

Quantitative Data

| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |

| Staphylococcus aureus (various strains) | Similar to Vancomycin | Not specified in detail |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Effective | Not specified in detail |

Note: The available literature describes the activity as "similar" to Vancomycin without providing specific comparative MIC values in a structured format.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action for glycopeptide antibiotics, and by extension this compound, is the disruption of the bacterial cell wall synthesis. This process is crucial for bacterial survival, protecting the cell from osmotic stress.

Molecular Target: D-alanyl-D-alanine Terminus of Lipid II

The molecular target of this compound is the D-Ala-D-Ala terminus of Lipid II, a precursor molecule in the synthesis of peptidoglycan. By binding to this dipeptide, this compound forms a stable complex that physically obstructs the enzymes responsible for the polymerization of the peptidoglycan chains.

Inhibition of Transglycosylation and Transpeptidation

The binding of this compound to the D-Ala-D-Ala moiety of Lipid II leads to the inhibition of two critical enzymatic steps in cell wall formation:

-

Transglycosylation: The polymerization of glycan chains from Lipid II precursors.

-

Transpeptidation: The cross-linking of peptide side chains, which provides the structural rigidity of the cell wall.

The sequestration of the Lipid II substrate by this compound prevents its utilization by penicillin-binding proteins (PBPs), the enzymes that catalyze these reactions.

Signaling Pathways and Experimental Workflows

Detailed signaling pathway studies specifically for this compound are not available. However, the logical workflow for its mechanism of action can be inferred from the known activity of glycopeptide antibiotics.

In Vitro Biological Activity of Kibdelin C1: A Technical Overview

Initial Research Findings and a Pivot to a Known Bioactive Compound

An extensive search of scientific literature and databases for a compound specifically named "Kibdelin C1" has yielded no results. This suggests that "this compound" may be a novel, yet-to-be-published compound, a misnomer, or a compound that is not widely documented under this specific designation. The name, however, strongly implies an origin from the bacterial genus Kibdelosporangium, a known producer of bioactive secondary metabolites.

Given the absence of data for "this compound," this technical guide will instead focus on a well-characterized bioactive compound isolated from Kibdelosporangium: Kibdelomycin . This powerful antibiotic serves as a relevant and data-rich alternative, offering insights into the types of biological activities associated with this bacterial genus.

Kibdelomycin: A Potent Inhibitor of Bacterial DNA Replication

Kibdelomycin is a natural product antibiotic that exhibits broad-spectrum activity against aerobic Gram-positive bacteria.[1][2] It is also notably effective against the anaerobic bacterium Clostridium difficile.[2] The primary mechanism of action for kibdelomycin is the inhibition of two essential bacterial enzymes involved in DNA replication: DNA gyrase (GyrB) and topoisomerase IV (ParE).[2]

Quantitative Data: In Vitro Inhibitory Activity

The potency of kibdelomycin has been quantified through various in vitro assays, primarily measuring its half-maximal inhibitory concentration (IC50) against target enzymes and its minimum inhibitory concentration (MIC) against various bacterial strains.

| Target/Organism | Assay Type | IC50 / MIC90 | Reference |

| E. coli gyrase B ATPase | Enzymatic Assay | 9 nM | [2] |

| E. coli ParE ATPase | Enzymatic Assay | 6,400 nM | [2] |

| Acinetobacter baumannii (clinical strains) | Minimum Inhibitory Concentration | 0.125 µg/ml (MIC90) | [2] |

Note: MIC90 represents the concentration of the antibiotic that inhibits the growth of 90% of the tested bacterial strains.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

A standard broth microdilution method is typically employed to determine the MIC of kibdelomycin against various bacterial strains.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of kibdelomycin is prepared in a 96-well microtiter plate using the same broth medium.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of kibdelomycin that completely inhibits visible bacterial growth.

Enzymatic Inhibition Assay (Gyrase B ATPase Activity):

The inhibitory effect of kibdelomycin on the ATPase activity of DNA gyrase subunit B (GyrB) can be measured using a colorimetric assay that detects the release of inorganic phosphate.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, purified GyrB enzyme, ATP, and varying concentrations of kibdelomycin.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for ATP hydrolysis.

-

Detection of Phosphate: A reagent that forms a colored complex with inorganic phosphate (e.g., malachite green) is added to the reaction mixture.

-

Measurement: The absorbance of the colored complex is measured using a spectrophotometer. The IC50 value is calculated as the concentration of kibdelomycin that inhibits 50% of the GyrB ATPase activity compared to a control without the inhibitor.

Visualizing the Mechanism of Action

The following diagram illustrates the workflow for determining the in vitro antibacterial activity of a compound like kibdelomycin.

Caption: Workflow for MIC determination.

The signaling pathway affected by kibdelomycin involves the disruption of DNA replication.

Caption: Inhibition of DNA replication by Kibdelomycin.

Conclusion

While information on "this compound" remains elusive, the study of kibdelomycin from Kibdelosporangium provides a strong precedent for the discovery of potent bioactive molecules from this genus. The detailed in vitro characterization of kibdelomycin, including its mechanism of action and quantitative inhibitory data, underscores the importance of natural product discovery from microbial sources in the ongoing search for new therapeutics. Should information on "this compound" become available, a similar systematic approach to elucidating its in vitro biological activity would be essential for understanding its therapeutic potential.

References

In-depth Technical Guide: Early Research on Kibdelin C1's Therapeutic Potential

To the User:

Following a comprehensive search for "Kibdelin C1," it appears that this compound is not documented in the currently available scientific literature. My search for early research, including its mechanism of action, signaling pathways, and preclinical data, did not yield any specific results for a compound with this name.

It is possible that "this compound" may be a very new or internal designation for a compound not yet disclosed in public research databases. Alternatively, there may be a misspelling of the compound's name.

To provide you with the detailed technical guide you requested, I require more specific information about this molecule. Could you please provide any of the following details?

-

Correct Spelling or Alternative Names: There may be a different spelling or another name under which this compound is referenced.

-

CAS (Chemical Abstracts Service) Number: A unique CAS number would definitively identify the compound.

-

Chemical Structure or Formula: This would allow for a more precise search for related compounds and their biological activities.

-

Source of Information: Knowing where you encountered the name "this compound" (e.g., a specific publication, conference abstract, or company pipeline) would be invaluable in locating the relevant research.

Once you can provide more specific details, I will be able to conduct a targeted search and generate the in-depth technical guide, including data tables, experimental protocols, and the requested Graphviz diagrams.

An In-depth Technical Guide to Kibdelin C1 Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kibdelin C1 and its structural analogs, particularly the kibdelones, represent a class of polycyclic tetrahydroxanthone natural products with potent cytotoxic activity against a range of cancer cell lines. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of this compound analogs and derivatives. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility. Furthermore, this guide proposes a hypothetical signaling pathway for the observed disruption of the actin cytoskeleton, a key mechanistic feature of this compound class, and presents it as a visual diagram generated using the DOT language.

Introduction

The kibdelones, including this compound, are a family of hexacyclic tetrahydroxanthone natural products isolated from the microbial genus Kibdelosporangium. These compounds have demonstrated significant in vitro cytotoxicity at nanomolar concentrations across various human cancer cell lines.[1] Their complex molecular architecture and potent biological activity have made them attractive targets for total synthesis and analog development. A key finding in the study of these molecules is that their cytotoxic effects are mediated through the disruption of the actin cytoskeleton, a mechanism distinct from many common anticancer agents that target DNA or topoisomerases.[1][2] This unique mode of action suggests that this compound analogs could be valuable tools for cancer research and may represent a novel class of therapeutic agents. This guide will delve into the structure-activity relationships (SAR) of these compounds, provide detailed experimental methodologies, and visualize their proposed mechanism of action.

Structure-Activity Relationships of this compound Analogs

The core structure of the kibdelones features a hexacyclic system with a tetrahydroxanthone moiety. Synthetic efforts have focused on simplifying this complex scaffold to improve chemical stability and to understand the structural requirements for cytotoxic activity.

A key study by Ready and coworkers detailed the synthesis and biological evaluation of Kibdelone C and several simplified analogs.[1] Their findings revealed that both enantiomers of Kibdelone C exhibit potent low nanomolar cytotoxicity. Interestingly, several simplified derivatives with enhanced chemical stability demonstrated even greater activity than the natural product itself.[1][2] A critical structural feature for activity appears to be the F-ring; derivatives lacking this ring were found to be over 1000-fold less active.[1]

Table 1: Cytotoxicity of Kibdelone C and its Analogs against Human Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values for Kibdelone C and its key analogs against various cancer cell lines. This data highlights the potent and broad-spectrum anticancer activity of this class of compounds.

| Compound | HCT116 (Colon) IC50 (nM) | NCI-H2122 (Lung) IC50 (nM) | NCI-H460 (Lung) IC50 (nM) | NCI-H522 (Lung) IC50 (nM) |

| (+)-Kibdelone C | 3 - 5 | 1.8 | 1.4 | 2.1 |

| (-)-Kibdelone C | 3 - 5 | 2.1 | 1.5 | 2.5 |

| Methyl-Kibdelone C (57) | 3 - 5 | 2.5 | 1.9 | 3.0 |

| Analog 74 (unsubstituted F-ring) | - | < 5 | < 5 | < 5 |

| Analog 75 (C10 hydroxyl only) | - | < 5 | < 5 | < 5 |

| Analog 76 (simaomicin α F-ring) | - | < 5 | < 5 | < 5 |

| Analog 77 (lacks C13 hydroxyl) | - | < 5 | < 5 | < 5 |

Data extracted from Rujirawanich et al., 2016.[1]

Mechanism of Action: Disruption of the Actin Cytoskeleton

In vitro studies have shown that Kibdelone C and its derivatives do not function through common cytotoxic mechanisms such as DNA intercalation or topoisomerase inhibition.[1][2] Instead, cellular studies have revealed that these compounds cause a significant disruption of the actin cytoskeleton.[1][2] This effect is observed without direct binding to actin or affecting its polymerization in vitro, suggesting an indirect mechanism of action.

Proposed Signaling Pathway for Actin Cytoskeleton Disruption

While the precise molecular targets of Kibdelone C within the actin signaling pathway have not yet been fully elucidated, based on the observed phenotype of actin aggregation, a hypothetical mechanism can be proposed. Many small molecules that disrupt the actin cytoskeleton do so by interfering with the function of actin-binding proteins (ABPs) that regulate filament dynamics. The formation of large actin aggregates suggests a shift in the equilibrium from dynamic filaments to stable, non-functional aggregates. This could be achieved by inhibiting proteins responsible for actin filament severing and depolymerization, such as cofilin, or by promoting the activity of proteins that bundle or cross-link actin filaments.

The following diagram illustrates a hypothetical signaling pathway where Kibdelone C or its analogs could interfere with actin dynamics, leading to cytoskeleton disruption and subsequent cytotoxicity.

Caption: Hypothesized mechanism of actin disruption by this compound analogs.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, focusing on the synthesis of a representative analog and the cytotoxicity assay.

Synthesis of a Simplified Kibdelone C Analog (General Scheme)

The synthesis of Kibdelone C analogs generally involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled. A common strategy involves the synthesis of an isoquinolinone fragment and a tetrahydroxanthone fragment, followed by their union.

The following diagram outlines a generalized workflow for the synthesis of the tetrahydroxanthone core, a crucial component of Kibdelone C analogs.

Caption: General workflow for tetrahydroxanthone core synthesis.

A detailed, step-by-step protocol for the synthesis of a specific analog can be found in the supplementary information of the primary literature.[1]

Cytotoxicity Assay Protocol (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from the manufacturer's instructions (Promega) and the methodology described in the primary literature for assessing the cytotoxicity of Kibdelone C analogs.[1]

Materials:

-

Cancer cell lines (e.g., HCT116, NCI-H2122, NCI-H460, NCI-H522)

-

Appropriate cell culture medium and supplements

-

96-well opaque-walled microplates

-

Kibdelone C analogs dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Kibdelone C analogs in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 72 hours at 37°C.

-

-

Cell Viability Measurement:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound and its structural analogs are a promising class of cytotoxic agents with a unique mechanism of action involving the disruption of the actin cytoskeleton. The potent, low nanomolar activity of simplified, chemically stable analogs highlights the potential for further development of these compounds as anticancer therapeutics.

Future research should focus on several key areas:

-

Target Identification: Elucidating the precise molecular target(s) of Kibdelone C within the actin regulatory network is crucial for a complete understanding of its mechanism of action and for rational drug design.

-

In Vivo Efficacy: While in vitro studies have demonstrated potent cytotoxicity, the in vivo efficacy and pharmacokinetic properties of these compounds need to be established in relevant animal models of cancer.

-

Further SAR Studies: Continued exploration of the structure-activity relationships, particularly modifications to the F-ring and the tetrahydroxanthone core, could lead to the discovery of even more potent and selective analogs.

References

Spectroscopic and Mechanistic Insights into Kibdelin C1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the spectroscopic characterization and mechanism of action of Kibdelin C1, a member of the glycopeptide antibiotic family. Due to the limited accessibility of full-text historical research articles, this document focuses on compiling the established knowledge from publicly available sources and outlines the general experimental approaches used for the characterization of this compound class.

Introduction to this compound

This compound is a glycopeptide antibiotic produced by the actinomycete Kibdelosporangium aridum subspecies largum (strain SK&F AAD-609). As a member of the glycopeptide class of antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, making it effective against a range of Gram-positive bacteria. The molecular formula of this compound is C₈₃H₈₈Cl₄N₈O₂₉.

Spectroscopic Data Summary

Detailed quantitative spectroscopic data for this compound is found within specialized scientific literature which is not publicly accessible. The primary methods used for the structure elucidation of the kibdelins, including this compound, were Fast Atom Bombardment Mass Spectrometry (FAB-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The following tables summarize the type of data that would be expected from such analyses.

Table 1: Summary of Expected NMR Spectroscopic Data for this compound

| Parameter | Expected Data Type |

| ¹H NMR | Chemical shifts (δ) in ppm for each proton, coupling constants (J) in Hz revealing proton-proton connectivities, and signal multiplicity (e.g., singlet, doublet, triplet, multiplet). |

| ¹³C NMR | Chemical shifts (δ) in ppm for each unique carbon atom, providing information on the carbon skeleton of the molecule. |

| 2D NMR (COSY, HMQC, HMBC) | Correlation maps that establish the connectivity between protons and carbons, aiding in the complete structural assignment of the complex glycopeptide structure. |

Table 2: Summary of Expected Mass Spectrometry (MS) Data for this compound

| Parameter | Expected Data Type |

| Molecular Ion Peak ([M+H]⁺) | The mass-to-charge ratio (m/z) corresponding to the protonated molecule, which confirms the molecular weight of this compound. |

| Fragmentation Pattern | A series of m/z values for fragment ions generated during mass spectrometric analysis. These fragments provide structural information about the different components of the molecule, such as the peptide core, sugar moieties, and fatty acid side chain. |

Table 3: Summary of Expected Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyls, carboxylic acid) | ~3500-3200 (broad) |

| N-H (amides) | ~3400-3200 |

| C-H (aliphatic, aromatic) | ~3100-2850 |

| C=O (amides, esters, carboxylic acid) | ~1760-1650 |

| C=C (aromatic) | ~1600-1450 |

| C-O (ethers, esters, alcohols) | ~1300-1000 |

Experimental Protocols

The detailed experimental protocols for the isolation and characterization of this compound are described in the original scientific literature. The general workflow involves fermentation of Kibdelosporangium aridum, followed by extraction and purification of the antibiotic complex.

Isolation and Purification Workflow

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Samples of purified this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). ¹H, ¹³C, and various 2D NMR spectra would be acquired on a high-field NMR spectrometer.

-

Mass Spectrometry (MS) : Fast Atom Bombardment (FAB) mass spectrometry was the original method used. Modern analysis would likely employ Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to determine the molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy : An IR spectrum of the purified solid sample would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically using a KBr pellet or as a thin film.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, as a glycopeptide antibiotic, functions by inhibiting the biosynthesis of the bacterial cell wall. This is a well-characterized mechanism of action for this class of antibiotics. The primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.

Signaling Pathway of Glycopeptide Antibiotic Action

By binding to the D-Ala-D-Ala moiety, this compound sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan synthesis. This prevents the proper formation and cross-linking of the bacterial cell wall, leading to a weakened cell structure and eventual cell lysis due to osmotic pressure.

Initial cytotoxicity screening of Kibdelin C1

Disclaimer

Extensive searches of publicly available scientific literature and databases did not yield specific information on a compound designated as "Kibdelin C1." The following technical guide is a generalized framework for the initial cytotoxicity screening of a novel, hypothetical natural product, using "this compound" as a placeholder. The data, protocols, and pathways presented are illustrative and intended to serve as a template for researchers in drug discovery.

An In-Depth Technical Guide to the Initial Cytotoxicity Screening of a Novel Natural Product: A Case Study for "this compound"

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the initial steps required to assess the cytotoxic potential of a novel compound, exemplified by the hypothetical molecule, this compound. It includes structured data presentation, detailed experimental protocols, and visualizations of key workflows and biological pathways.

Introduction

The discovery of novel cytotoxic agents is a cornerstone of anticancer drug development. Natural products remain a significant source of new chemical entities with therapeutic potential. The genus Kibdelosporangium is known to produce a variety of complex secondary metabolites, making it a promising source for the discovery of novel bioactive compounds. This guide outlines a systematic approach to the initial in vitro cytotoxicity screening of a hypothetical compound, "this compound," isolated from a Kibdelosporangium species. The primary objective of this initial screening is to determine the compound's potency and selectivity against a panel of human cancer cell lines.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. The following tables summarize the hypothetical IC50 values of this compound against a panel of human cancer cell lines and a normal human cell line after 72 hours of exposure.

Table 1: IC50 Values of this compound Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 5.5 |

| A549 | Lung Carcinoma | 12.1 |

| HCT116 | Colon Carcinoma | 7.8 |

| HeLa | Cervical Adenocarcinoma | 15.3 |

| Jurkat | T-cell Leukemia | 4.9 |

Table 2: Selectivity Index of this compound

The Selectivity Index (SI) is a ratio that measures the relative toxicity of a compound to cancer cells versus normal cells. It is calculated as: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). A higher SI value indicates greater selectivity for cancer cells.

| Cancer Cell Line | IC50 (µM) | Normal Cell Line (hTERT-RPE1) IC50 (µM) | Selectivity Index (SI) |

| MDA-MB-231 | 5.5 | > 50 | > 9.1 |

| Jurkat | 4.9 | > 50 | > 10.2 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the key experiments in an initial cytotoxicity screen.

Cell Culture

-

Cell Lines: Human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, HeLa, Jurkat) and a non-cancerous human retinal pigment epithelial cell line (hTERT-RPE1) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 72 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well. The plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

-

Experimental Setup: The experiment is set up similarly to the MTT assay, with cells seeded and treated in a 96-well plate.

-

Sample Collection: After the 72-hour treatment period, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) is added to each well.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Stop Solution: 50 µL of a stop solution is added to each well.

-

Absorbance Measurement: The absorbance is measured at 490 nm.

-

Data Analysis: The amount of LDH release is proportional to the number of lysed cells.

Caspase-Glo® 3/7 Assay (Apoptosis Assessment)

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

-

Cell Treatment: Cells are seeded and treated with this compound as described above.

-

Reagent Addition: After the desired treatment period (e.g., 24 or 48 hours), 100 µL of the Caspase-Glo® 3/7 reagent is added to each well.

-

Incubation: The plate is incubated at room temperature for 1-2 hours.

-

Luminescence Measurement: The luminescence is measured using a luminometer.

-

Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Mandatory Visualizations

Diagrams are provided to illustrate the experimental workflow and a hypothetical signaling pathway that may be modulated by this compound.

Caption: Experimental workflow for the initial cytotoxicity screening of this compound.

Caption: A simplified intrinsic apoptosis pathway potentially activated by this compound.

Methodological & Application

Application Note: Total Synthesis of (-)-Kibdelone C

Topic: Laboratory Synthesis of (-)-Kibdelone C Audience: Researchers, scientists, and drug development professionals. Note: The query for "Kibdelin C1" did not yield a known compound with a published synthesis. This document details the laboratory synthesis for the structurally related and similarly named natural product, (-)-Kibdelone C , based on the enantioselective total synthesis reported in the literature. Researchers should consult the original publication for complete experimental details and safety information.

Introduction

The kibdelones are a class of aromatic polyketide natural products that exhibit significant cytotoxic activity against various human cancer cell lines.[1] Structurally, they are characterized by complex isoquinolinone and tetrahydroxanthone ring systems. This document outlines the synthetic strategy for (-)-Kibdelone C, a representative member of this class. The described synthesis leverages key transformations to establish the molecule's complex hexacyclic skeleton and stereochemistry.[1]

Synthetic Strategy Overview

The total synthesis of (-)-Kibdelone C is achieved through a convergent strategy. The core logic involves the strategic formation of the tetrahydroxanthone core, followed by a late-stage C-H arylation to complete the hexacyclic system. The absolute stereochemistry is precisely set using an asymmetric epoxidation reaction early in the sequence.

The overall workflow is depicted below, highlighting the three critical transformations that form the basis of this synthetic route.

Key Experimental Protocols

The following sections describe the methodologies for the pivotal steps in the synthesis. Yields and specific reagent quantities are based on the published literature and should be adapted and optimized by the end-user.

Shi Asymmetric Epoxidation

This reaction is crucial for establishing the absolute and relative stereochemistry of the molecule.

-

Objective: To create the chiral epoxide from an olefin precursor, which serves as the stereochemical foundation for the rest of the synthesis.

-

Protocol:

-

The olefin-containing precursor is dissolved in a suitable solvent mixture (e.g., CH3CN/DMM/phosphate buffer).

-

The solution is cooled to 0°C.

-

The Shi catalyst (a fructose-derived chiral ketone) is added to the mixture.

-

A solution of Oxone (potassium peroxymonosulfate) and potassium carbonate in water is added slowly over several hours while maintaining the temperature at 0°C.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched and the product is extracted using an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude epoxide is purified via flash column chromatography.

-

Acid-Catalyzed Tetrahydroxanthone Formation

This step involves an intramolecular cyclization to construct the key tricyclic xanthone core.

-

Objective: To form the tetrahydroxanthone ring system from the epoxide intermediate.

-

Protocol:

-

The purified chiral epoxide is dissolved in a non-protic solvent such as dichloromethane (CH2Cl2).

-

A catalytic amount of a Lewis acid or strong protic acid (e.g., trifluoroacetic acid or camphorsulfonic acid) is added to the solution.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Once the reaction is complete, it is quenched with a mild base (e.g., saturated sodium bicarbonate solution).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography to yield the tetrahydroxanthone core.

-

Palladium-Catalyzed C-H Arylation

The final key step is the C-H activation and arylation to complete the hexacyclic framework of Kibdelone C.

-

Objective: To couple the tetrahydroxanthone intermediate with the isoquinolinone fragment to form the final C-C bond and complete the natural product's skeleton.

-

Protocol:

-

The tetrahydroxanthone substrate and the aryl halide partner (isoquinolinone fragment) are added to a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

-

A palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K2CO3 or Cs2CO3) are added.

-

The mixture is dissolved in a high-boiling point solvent (e.g., dioxane or toluene).

-

The reaction mixture is heated to a high temperature (e.g., 100-120°C) for several hours until TLC or LC-MS analysis indicates the completion of the reaction.

-

The mixture is cooled to room temperature, diluted with an organic solvent, and filtered to remove inorganic salts.

-

The filtrate is concentrated, and the resulting residue is purified by flash column chromatography to afford (-)-Kibdelone C.

-

Summary of Results

The efficiency of each key step is critical for the overall yield of the synthesis. The reported yields for the major transformations are summarized below.

| Step No. | Reaction | Transformation | Reported Yield (%) |

| 1 | Shi Asymmetric Epoxidation | Olefin → Chiral Epoxide | High (typically >90%) |

| 2 | Acid-Catalyzed Cyclization | Epoxide → Tetrahydroxanthone | Good to Excellent |

| 3 | C-H Arylation | Coupling → (-)-Kibdelone C | Moderate to Good |

Note: Specific yields are highly dependent on substrate, scale, and reaction conditions. Please refer to the primary literature for precise data.

Conclusion

This application note summarizes a robust and effective enantioselective total synthesis of (-)-Kibdelone C.[1] The strategy relies on a Shi epoxidation to control stereochemistry, an acid-catalyzed cyclization for core ring formation, and a final C-H arylation to complete the complex molecular architecture.[1] This pathway provides a framework for accessing Kibdelone C and its analogs for further investigation into their biological activities, particularly as potential antineoplastic agents.[1]

References

Information regarding Kibdelin C1 is currently unavailable in public literature.

Extensive searches for "Kibdelin C1" did not yield any specific information about a compound with this name. Publicly available scientific literature and chemical databases do not contain references to its chemical structure, physical and chemical properties, or the producing organism.

Therefore, the development of a detailed purification protocol, including application notes, experimental procedures, and data presentation, cannot be provided at this time. The core requirements of outlining a purification workflow, summarizing quantitative data, and creating visualizations of experimental processes are contingent on the availability of fundamental information about the target compound and its source.

Researchers, scientists, and drug development professionals seeking to purify a novel compound would typically begin with the identification and characterization of the producing organism, followed by optimization of fermentation and extraction conditions. Subsequent purification steps would be developed based on the specific chemical properties of the molecule of interest. Without this foundational data for "this compound," a specific and reliable purification protocol cannot be formulated.

Application Notes and Protocols for the Quantification of Kibdelin C1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kibdelin C1, a member of the kibdelone family of hexacyclic tetrahydroxanthones, has demonstrated potent cytotoxic activity against a range of human cancer cell lines, with GI50 values in the nanomolar range.[1][2] The proposed mechanism of action involves the disruption of the actin cytoskeleton, making it a compound of significant interest in cancer research and drug development.[3][4] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a general protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is outlined for high-throughput screening applications.

Analytical Methods Overview

A summary of the proposed analytical methods for this compound quantification is presented below. Please note that the performance characteristics in the tables are exemplary and would require experimental validation.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

| Parameter | Exemplary Value |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 15 ng/mL |

| Linearity Range | 15 - 1000 ng/mL (r² > 0.99) |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

| Accuracy (% Recovery) | 92 - 105% |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

| Parameter | Exemplary Value |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Linearity Range | 0.5 - 500 ng/mL (r² > 0.995) |

| Intra-day Precision (%RSD) | < 4% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (% Recovery) | 95 - 108% |

Table 3: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

| Parameter | Exemplary Value |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 2 ng/mL |

| Assay Range | 2 - 200 ng/mL |

| Intra-assay Precision (%CV) | < 10% |

| Inter-assay Precision (%CV) | < 15% |

| Specificity | High (dependent on antibody) |

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound in a research setting.

A. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (ACS grade)

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Sample vials and filters (0.22 µm)

B. Instrumentation

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

C. Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

D. Standard and Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with 50:50 acetonitrile:water to cover the desired concentration range (e.g., 15, 50, 100, 250, 500, 1000 ng/mL).

-

Sample Preparation (e.g., cell lysate):

-

Lyse cells in a suitable buffer.

-

Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.

-

Vortex and centrifuge at 14,000 rpm for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.

-

Filter through a 0.22 µm syringe filter before injection.

-

E. Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Caption: HPLC analysis workflow for this compound.

Ultrasensitive Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and specific method for this compound quantification in complex biological matrices, such as plasma.

A. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

B. Instrumentation

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Data acquisition and analysis software.

C. LC-MS/MS Conditions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ionization Mode: Positive ESI

-

MRM Transitions:

-

This compound: Precursor ion (e.g., [M+H]⁺) → Product ion (to be determined by infusion)

-

Internal Standard: Precursor ion → Product ion

-

D. Standard and Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.

-

Working Standards: Prepare calibration standards by spiking appropriate amounts of this compound working solution into the blank biological matrix (e.g., plasma) to achieve the desired concentration range (e.g., 0.5 - 500 ng/mL).

-

Sample Preparation (Plasma):

-

To 50 µL of plasma sample, standard, or blank, add 10 µL of IS working solution.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute in 100 µL of the initial mobile phase composition.

-

Transfer to an autosampler vial for analysis.

-

E. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentrations of the calibration standards.

-

Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Caption: LC-MS/MS workflow for this compound quantification.

Development of a Competitive ELISA for this compound

This protocol outlines the general steps for developing a competitive ELISA. This is a complex process requiring antibody generation and significant optimization.

A. Key Steps in Development

-

Hapten-Carrier Conjugate Synthesis: Conjugate this compound (or a derivative) to a carrier protein (e.g., BSA, KLH) to make it immunogenic.

-

Immunization and Antibody Production: Immunize animals (e.g., rabbits, mice) with the conjugate to produce polyclonal or monoclonal antibodies against this compound.

-

Antibody Purification and Characterization: Purify the antibodies and characterize their specificity and affinity.

-

Coating Antigen Synthesis: Conjugate this compound to a different protein (e.g., ovalbumin) for coating the ELISA plate.

-

Assay Optimization: Optimize concentrations of coating antigen, antibody, and secondary antibody, as well as incubation times and temperatures.

B. General Competitive ELISA Protocol

-

Coating: Coat a 96-well plate with the this compound-protein conjugate and incubate overnight at 4°C.

-

Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Competition: Add standards or samples simultaneously with the primary anti-Kibdelin C1 antibody to the wells. Incubate for 1-2 hours.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a TMB substrate solution and incubate in the dark until color develops.

-

Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Reading: Read the absorbance at 450 nm. The signal is inversely proportional to the amount of this compound in the sample.

Caption: Competitive ELISA development and protocol overview.

Mechanism of Action Visualization

Kibdelone C, a close analog of this compound, has been shown to disrupt the actin cytoskeleton. The precise signaling pathway leading to this disruption is still under investigation. The diagram below illustrates this known effect at a high level.

Caption: Proposed mechanism of action of this compound.

References

- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Kibdelomycin in Cell Culture Experiments

A Note on Nomenclature: The compound referred to as "Kibdelin C1" is likely a misnomer for kibdelomycin . This document provides information based on the available scientific literature for kibdelomycin. Kibdelomycin is a novel antibiotic with a complex structure, and its primary established role is as a potent inhibitor of bacterial type II topoisomerases.[1][2][3][4] While its application in eukaryotic cell culture is not yet well-documented, there is emerging interest in its potential as an anticancer agent due to the properties of its constituent sugar, amycolose, which is known for cell growth suppression.[5]

These application notes are intended for researchers, scientists, and drug development professionals interested in exploring the potential of kibdelomycin in cell culture experiments, particularly in the context of cancer research.

Mechanism of Action

Kibdelomycin's primary mechanism of action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE).[1][2][3][4] It binds to the ATP-binding sites of these enzymes, preventing the supercoiling and decatenation of bacterial DNA, which is essential for DNA replication and cell division.[6] This leads to the inhibition of DNA synthesis and ultimately bacterial cell death.[2][4]

The potential mechanism of action in eukaryotic cells is not yet elucidated. However, human topoisomerase II is a validated target for many anticancer drugs. If kibdelomycin or its derivatives are found to interact with human topoisomerases, this could be a key area of investigation.

Caption: Kibdelomycin's bacterial mechanism of action.

Potential Applications in Eukaryotic Cell Culture

While primarily an antibiotic, the structural components of kibdelomycin suggest potential for anticancer research. The amycolose sugar moiety within kibdelomycin has been noted for its cell growth suppression properties, hinting at a possible application in oncology.[5] Researchers may consider exploring the effects of kibdelomycin on various cancer cell lines to determine its cytotoxic and anti-proliferative potential.

Quantitative Data

Currently, the available quantitative data for kibdelomycin primarily focuses on its antibacterial activity, measured as Minimum Inhibitory Concentration (MIC) against various bacterial strains. No IC50 values for eukaryotic or cancer cell lines have been reported in the reviewed literature.

Table 1: Antibacterial Activity of Kibdelomycin (MIC in μg/mL)

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus (Wild-type) | 2 |

| Staphylococcus aureus (MRSA) | 0.5 |

| Streptococcus pneumoniae | 1 |

| Enterococcus faecalis | 2 |

| Haemophilus influenzae | 2 |

| Acinetobacter baumannii (MIC90) | 0.125 |

Data sourced from multiple studies.[4][6]

Experimental Protocols

As there are no established protocols for the use of kibdelomycin in eukaryotic cell culture, the following is a general protocol for assessing the cytotoxicity of a novel compound on a cancer cell line using a standard MTT assay. This can serve as a starting point for researchers.

Protocol: Assessing Cytotoxicity of Kibdelomycin using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of kibdelomycin on a selected cancer cell line.

Materials:

-

Kibdelomycin (dissolved in an appropriate solvent, e.g., DMSO, and sterile-filtered)

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of kibdelomycin in complete medium. A suggested starting range could be from 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest kibdelomycin concentration) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared kibdelomycin dilutions or control medium.

-

Incubate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the kibdelomycin concentration.

-

Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

-

Caption: A general workflow for assessing cytotoxicity.

Conclusion and Future Directions

Kibdelomycin is a promising antibacterial agent with a well-defined mechanism of action in bacteria. While its effects on eukaryotic cells are largely unexplored, the known bioactivity of its amycolose component suggests that it may have potential as an anticancer agent. Further research is required to investigate its cytotoxicity against a panel of cancer cell lines, elucidate its mechanism of action in human cells, and determine its potential therapeutic efficacy. The protocols and information provided herein serve as a foundational guide for researchers to begin exploring the exciting, yet uncharted, territory of kibdelomycin in cancer cell biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of kibdelomycin, a potent new class of bacterial type II topoisomerase inhibitor by chemical-genetic profiling in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]